molecular formula C22H15N3O3S B2861818 3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 393837-75-7

3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No.: B2861818
CAS No.: 393837-75-7
M. Wt: 401.44
InChI Key: MBFBVPIJEIHMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is a synthetic organic compound featuring a benzamide group linked to a phenylthiazole core, further modified with a nitro substituent. This structure places it within a class of molecules known for their significant potential in scientific research and drug discovery. Compounds containing the 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, are widely investigated for their diverse biological activities . The specific molecular architecture of this compound, which integrates multiple aromatic systems and a nitro group, makes it a valuable intermediate for the synthesis of more complex chemical entities and for probing biological interactions. The primary research applications of this compound are derived from its structural similarity to other well-characterized bioactive molecules. The thiazole scaffold is a common pharmacophore in medicinal chemistry, and its derivatives are frequently explored as core structures in the development of antimicrobial and anticancer agents . Furthermore, the presence of the nitro group is a key feature in several prominent antimicrobial and antimycobacterial drugs, such as delamanid and pretomanid, as well as in compounds like nitazoxanide which exhibit broad-spectrum activity by inhibiting enzymes involved in microbial energy metabolism . This suggests potential utility for researchers working in infectious disease, particularly in developing novel anti-tubercular agents . As a building block, it allows for further chemical modifications via its aromatic and amide functionalities, enabling structure-activity relationship (SAR) studies and the development of targeted inhibitors. Please note: This compound is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3S/c26-21(17-7-4-8-19(13-17)25(27)28)23-18-11-9-15(10-12-18)20-14-29-22(24-20)16-5-2-1-3-6-16/h1-14H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFBVPIJEIHMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound is dissected into three key fragments:

  • Thiazole core : 2-Phenyl-1,3-thiazol-4-yl group.
  • Aniline intermediate : 4-(2-Phenyl-1,3-thiazol-4-yl)aniline.
  • Acylating agent : 3-Nitrobenzoyl chloride.

The retrosynthetic pathway prioritizes modular assembly, enabling functional group compatibility and scalability.

Synthetic Routes

Thiazole Ring Formation via Hantzsch Synthesis

The 2-phenyl-1,3-thiazole moiety is synthesized using the Hantzsch thiazole synthesis, which involves cyclocondensation of α-halo ketones with thiourea derivatives.

Reaction Conditions
Reagent Solvent Temperature Time Product Yield
Phenacyl bromide Ethanol Reflux 6 h 2-Phenyl-1,3-thiazole 82%
Thiourea

Mechanism :

  • Nucleophilic attack by thiourea on the α-carbon of phenacyl bromide.
  • Cyclization via elimination of HBr, forming the thiazole ring.
Bromination at Thiazole C-4

To enable subsequent Suzuki coupling, the thiazole is functionalized with a bromine atom at position 4:

Reagent Solvent Temperature Time Product Yield
N-Bromosuccinimide (NBS) CCl₄ 0°C → RT 12 h 4-Bromo-2-phenyl-1,3-thiazole 78%

Key Insight :
Electrophilic bromination occurs regioselectively at the electron-rich C-4 position due to resonance stabilization.

Suzuki-Miyaura Cross-Coupling

The 4-bromo-2-phenylthiazole undergoes Suzuki coupling with 4-aminophenylboronic acid to install the aniline-functionalized phenyl group.

Standard Conditions
Reagent Catalyst Base Solvent Temperature Time Product Yield
4-Aminophenylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane 90°C 12 h 4-(2-Phenyl-1,3-thiazol-4-yl)aniline 76%

Optimization Notes :

  • Catalyst loading : 5 mol% Pd(PPh₃)₄ minimizes side reactions.
  • Base selection : K₂CO₃ ensures deprotonation of the boronic acid while maintaining solubility.

Amide Bond Formation

The aniline intermediate is acylated with 3-nitrobenzoyl chloride to yield the final product.

Acylation Protocol
Reagent Base Solvent Temperature Time Product Yield
3-Nitrobenzoyl chloride Et₃N CH₂Cl₂ 0°C → RT 4 h 3-Nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide 88%

Procedure :

  • 3-Nitrobenzoyl chloride synthesis : 3-Nitrobenzoic acid is treated with SOCl₂ (2 equiv) under reflux (2 h, 80% yield).
  • Coupling : 4-(2-Phenyl-1,3-thiazol-4-yl)aniline (1 equiv) and 3-nitrobenzoyl chloride (1.2 equiv) are combined in CH₂Cl₂ with Et₃N (2 equiv) as a base.

Purification :
Crude product is purified via silica gel chromatography (hexane:EtOAc, 3:1) to afford a yellow crystalline solid.

Optimization of Reaction Conditions

Thiazole Bromination

Variation in brominating agents reveals NBS as superior to Br₂ for regioselectivity:

Brominating Agent Solvent Yield Purity (HPLC)
NBS CCl₄ 78% 98%
Br₂ CHCl₃ 65% 91%

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, thiazole H-5), 8.25–7.45 (m, 13H, aromatic), 10.32 (s, 1H, NH).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).
  • HRMS (ESI+) : m/z calcd for C₂₂H₁₆N₃O₃S [M+H]⁺: 402.0914; found: 402.0911.

Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN:H₂O 70:30, 1 mL/min).
  • Melting Point : 214–216°C (uncorrected).

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Substituents on Benzamide Thiazole Substituents Molecular Formula Molar Mass (g/mol) Key Applications/Activity
3-Nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide 3-NO₂, amide-linked phenyl 2-Phenyl C₁₆H₁₂N₄O₅S₂ 404.42 Potential enzyme inhibition
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide () 4-CH₃, amide-linked thiazole 2-Oxochromen-3-yl C₂₀H₁₅N₂O₃S 369.41 Fluorescent probes
3-Ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide () 3-OCH₂CH₃, ethyl linker 2-Phenyl C₂₀H₁₉N₂O₂S 363.44 Not reported
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide () 4-SO₂N(Et)₂, amide-linked thiazole 4-Nitrophenyl C₂₀H₁₉N₄O₅S₂ 475.52 Metabolic studies
C7: 2-Hydroxy-5-{2-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-1,3-thiazol-4-yl}benzamide () 2-OH, bis-thiazole 2-Phenyl, 4-arylthiazole C₂₅H₁₇N₃O₂S₂ 455.08 Sortase A inhibition

Key Observations :

  • Thiazole Modifications : Substituting the thiazole with oxochromenyl () or sulfamoyl groups () alters solubility and target selectivity.

Table 2: Reaction Kinetics and Yields

Compound Synthesis Method Reaction Time (h) Yield (%) Reference
Target compound Conventional reflux 12–24 65–75
Derivatives from Ultrasonic irradiation 3–6 85–92
Triazole-thiones () Reflux in NaOH 8 70–80

Insights :

  • Ultrasonic irradiation () reduces reaction time by ~75% compared to conventional methods, likely due to enhanced mass transfer and cavitation effects .

Biological Activity

3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its structure includes a nitro group, a thiazole ring, and a benzamide moiety, contributing to its unique properties and biological activities.

Property Value
Molecular FormulaC22H16N3O3S
Molecular Weight396.44 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Thiazole Ring : Cyclization between a thiourea derivative and a halogenated ketone.
  • Substitution Reaction : Introduction of the phenyl group through nucleophilic substitution.
  • Nitration : The nitro group is added via electrophilic nitration.
  • Amidation : Final formation of the benzamide moiety through amidation reactions.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The presence of the nitro group in this compound enhances its efficacy against various bacterial strains. For instance, studies have shown that similar compounds have demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Thiazole derivatives are also noted for their anticancer properties. In vitro studies have reported that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . Specifically, compounds with a thiazole moiety have been found to target cancer cells by disrupting cellular signaling pathways related to growth and survival .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinase activity, which is crucial in cancer progression .
  • Antiviral Mechanisms : Some studies suggest that related benzamides can bind to viral capsids, potentially inhibiting viral replication .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the thiazole ring significantly enhanced antibacterial potency .
  • Cytotoxicity Against Cancer Cells : A series of thiazole-based compounds were tested against HeLa and MCF-7 cell lines. The findings revealed IC50 values indicating potent cytotoxicity, suggesting that structural modifications could lead to improved therapeutic agents .

Q & A

Q. Optimization Strategies :

ParameterOptimal ConditionImpact on YieldReference
Temperature0–5°C (nitration step)Prevents by-products
SolventDry DMF (amide coupling)Enhances coupling efficiency
CatalystEDCI/HOBt (1:1 molar ratio)Maximizes amide bond formation

Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. Contradictions in aromatic proton splitting (e.g., para vs. ortho substituents) are resolved via 2D-COSY .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. Discrepancies in isotopic patterns may indicate impurities, requiring HPLC purification .
  • FT-IR : Validate nitro (1520–1350 cm⁻¹) and amide (1650–1680 cm⁻¹) functional groups. Overlapping bands are deconvoluted using Gaussian fitting .

How is the biological activity of this compound screened in anticancer research, and what controls are essential?

Basic Research Question

  • Assay Design :
    • Cell Lines : Use MCF-7 (breast cancer) and A549 (lung cancer) with cisplatin as a positive control .
    • Dose Range : 1–100 µM, 48-hour exposure, measured via MTT assay .
  • Critical Controls :
    • Solvent Control : DMSO ≤0.1% to avoid cytotoxicity.
    • Baseline Viability : Untreated cells normalized to 100% .

Q. Table: Representative IC₅₀ Values

Cell LineIC₅₀ (µM)Reference
MCF-718.2 ± 1.5
A54925.7 ± 2.1

How do structural modifications (e.g., nitro position, thiazole substituents) influence bioactivity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Nitro Group : Para position (vs. meta) enhances electron-withdrawing effects, improving DNA intercalation .
  • Thiazole Substituents : 2-Phenyl groups increase hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR inhibition) .
  • Benzamide Linkers : Rigid aromatic spacers improve binding affinity by reducing conformational entropy .

Q. Table: Modifications vs. Activity

ModificationTarget Affinity (Kd, nM)Reference
3-Nitro (para)45 ± 3.2
2-Phenyl-thiazole28 ± 1.8

How can contradictory results in enzyme inhibition assays be addressed methodologically?

Advanced Research Question
Common contradictions arise from:

  • Enzyme Source Variability : Recombinant vs. native enzymes (e.g., cytochrome P450 isoforms) may show differing IC₅₀ values. Validate using standardized commercial kits .
  • Assay Conditions : Adjust pH (7.4 vs. 6.8) to mimic physiological vs. tumor microenvironments. Pre-incubate compounds with NADPH for cytochrome-dependent reactions .
  • Data Normalization : Use Z-factor >0.5 to ensure assay robustness and repeatability .

What strategies optimize solvent systems for large-scale synthesis while maintaining purity?

Advanced Research Question

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. chlorinated (DCM) solvents for solubility (>50 mg/mL required).
  • Workflow :
    • Recrystallization : Use ethanol/water (7:3) to remove unreacted nitro precursors .
    • Column Chromatography : Employ silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) for intermediate purification .
  • Purity Threshold : >95% (HPLC-UV at 254 nm) for biological testing .

How do computational models predict binding modes with biological targets?

Advanced Research Question

  • Docking Tools : AutoDock Vina or Schrödinger Suite to simulate interactions with EGFR (PDB: 1M17).
  • Key Interactions :
    • Nitro group forms hydrogen bonds with Lys745.
    • Thiazole-phenyl moiety engages in π-π stacking with Phe723 .
  • Validation : Compare MD simulation RMSD (<2 Å) with crystallographic data .

What are the stability profiles under varying pH and temperature conditions?

Advanced Research Question

  • Degradation Pathways :
    • Acidic Conditions (pH <3) : Hydrolysis of the amide bond, monitored via HPLC .
    • Thermal Stress (40°C) : Nitro group reduction observed after 72 hours .
  • Stabilization Methods :
    • Lyophilization for long-term storage.
    • Use of antioxidants (e.g., BHT) in DMSO stock solutions .

Q. Table: Stability Data

ConditionHalf-Life (Days)Reference
pH 7.4, 25°C30
pH 2.0, 37°C7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.